molecular formula C8H10ClN3O2 B1403394 2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1435804-70-8

2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B1403394
M. Wt: 215.64 g/mol
InChI Key: LAQFJGOVMNRILP-UHFFFAOYSA-N
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Description

The compound “2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through cyclization or domino reactions . The furan ring could be introduced through a variety of methods, including palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and oxadiazole rings, along with an ethan-1-amine group. The hydrochloride indicates that this compound is likely a salt, with the amine group protonated and the chloride ion as the counterion .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and oxadiazole rings. Furan rings are aromatic and can participate in electrophilic aromatic substitution reactions . Oxadiazole rings can also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

  • Compounds containing oxadiazole rings, like 1,3,4-oxadiazoles linked to Naphtho[2,1‐b]furan, have demonstrated antimicrobial and anti-inflammatory activities. This is significant in the context of developing new pharmaceutical compounds (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006).

Energetic Materials Synthesis

  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, which include 1,2,5- and 1,2,4-oxadiazole rings, are used in synthesizing insensitive energetic materials. These compounds have moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional materials like TNT (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

Synthesis of Azole Derivatives

  • Azole derivatives starting from furan-2-carbohydrazide have been synthesized, where compounds like 1,3,4-oxadiazole are used. These derivatives exhibit antimicrobial activities against tested microorganisms, highlighting their potential in drug discovery (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Synthesis of N-alkylated Derivatives

  • N-alkylated derivatives of 1,2,4-triazoles and 1,3,4-oxadiazoles, based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine, have been synthesized. These findings contribute to the development of novel compounds in medicinal chemistry (El-Essawy & Rady, 2011).

Synthesis and Characterization of Energetic Materials

  • Multicyclic oxadiazoles, like 1,2,4-oxadiazoles, have been synthesized and characterized as energetic materials. Their design focuses on good thermal stability and high density, which are desirable properties in this field (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017).

Future Directions

The future research directions for this compound could include further studies on its synthesis, reactivity, and potential biological activity. Given the interesting structural features of this compound, it could be a valuable target for future research .

properties

IUPAC Name

2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c9-4-3-7-10-8(11-13-7)6-2-1-5-12-6;/h1-2,5H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFJGOVMNRILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

CAS RN

1435804-70-8
Record name 1,2,4-Oxadiazole-5-ethanamine, 3-(2-furanyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435804-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
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2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 3
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

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